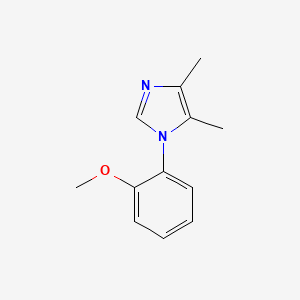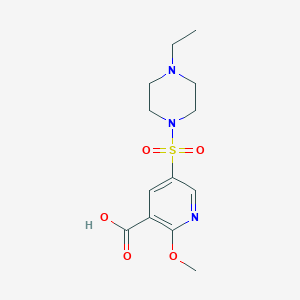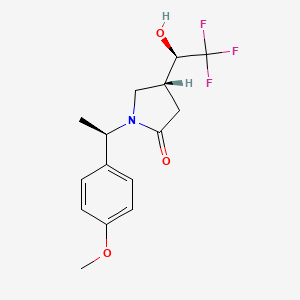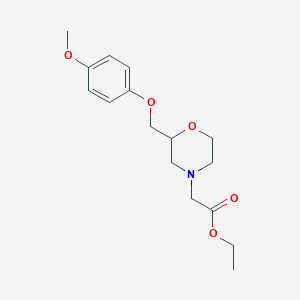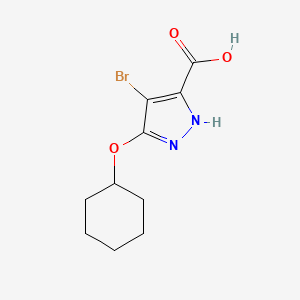
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid functional group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclohexyloxy Group Addition: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the pyrazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: Products may include debrominated pyrazole derivatives or alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Bromo-1H-pyrazole: Lacks the cyclohexyloxy and carboxylic acid groups, making it less versatile in certain reactions.
5-(Cyclohexyloxy)-1H-pyrazole-3-carboxylic acid:
4-Bromo-5-nitrophthalonitrile: Contains a nitro group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness: 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
1706541-21-0 |
|---|---|
Fórmula molecular |
C10H13BrN2O3 |
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
4-bromo-3-cyclohexyloxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O3/c11-7-8(10(14)15)12-13-9(7)16-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |
Clave InChI |
NKKVFIHPZMMHQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=NNC(=C2Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)


![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)
